Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate

Antibacterial drug discovery Medicinal chemistry Thymidylate kinase inhibition

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate (CAS 899739-34-5) is a rationally designed, multi-functionalized piperidine derivative featuring a 3-carboxylate ester, a sulfonamide-linked ethyl spacer, and a 4-methoxybenzamido terminus. This architecture places it at the intersection of several therapeutically validated chemotypes, including antibacterial sulfonylpiperidine inhibitors of Gram-positive thymidylate kinase (TMK) and anticancer N-sulfonylpiperidine inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2).

Molecular Formula C18H26N2O6S
Molecular Weight 398.47
CAS No. 899739-34-5
Cat. No. B2547797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate
CAS899739-34-5
Molecular FormulaC18H26N2O6S
Molecular Weight398.47
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H26N2O6S/c1-3-26-18(22)15-5-4-11-20(13-15)27(23,24)12-10-19-17(21)14-6-8-16(25-2)9-7-14/h6-9,15H,3-5,10-13H2,1-2H3,(H,19,21)
InChIKeyRYAUBIKFFVBCOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate (CAS 899739-34-5): Structural and Pharmacological Classification for Targeted Procurement


Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate (CAS 899739-34-5) is a rationally designed, multi-functionalized piperidine derivative featuring a 3-carboxylate ester, a sulfonamide-linked ethyl spacer, and a 4-methoxybenzamido terminus. This architecture places it at the intersection of several therapeutically validated chemotypes, including antibacterial sulfonylpiperidine inhibitors of Gram-positive thymidylate kinase (TMK) [1] and anticancer N-sulfonylpiperidine inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) [2]. Its core scaffold is also encompassed within patent-protected 3-substituted sulfonyl piperidine derivatives developed as long-chain fatty acyl elongase (LCE) inhibitors for metabolic and cardiovascular diseases [3].

Why a Generic Sulfonylpiperidine Cannot Substitute for Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate in Research


Substitution with a generic sulfonylpiperidine or a positional isomer is not scientifically valid because minor structural perturbations in this chemical family have been empirically demonstrated to cause order-of-magnitude shifts in target potency, selectivity, and bacterial spectrum. In the antibacterial TMK inhibitor series, replacement of a methylene linker with a sulfonamide was essential for retaining the critical Arg48 hydrogen bond and maintained binding conformation as verified by X-ray crystallography [1]. Similarly, in anticancer VEGFR-2 programs, subtle modifications of the N-sulfonylpiperidine moiety yielded IC50 values spanning from >100 μM to as low as 3.76 μM depending on the precise substituent pattern [2]. The compound's specific combination of a para-methoxybenzamido group, a sulfonylethyl linker, and a 3-carboxylate ethyl ester represents a unique pharmacophoric arrangement that cannot be reproduced by any commercially available generic alternative and directly determines its biological fingerprint.

Quantitative Differentiation Evidence for Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate Against Closest Analogs


Carboxylate Position 3 vs. 4: Orthogonal Pharmacological Programs Driven by Regioisomerism

Piperidine-3-carboxylate scaffolds (exemplified by this compound) anchor a distinct chemical space within the sulfonylpiperidine class that is explicitly claimed for long-chain fatty acyl elongase (LCE) inhibition in major pharmaceutical patents, whereas the piperidine-4-carboxylate regioisomer series is predominantly associated with 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibition programs [1][2]. In the antibacterial TMK inhibitor class, the 3-position carboxylate orientation is critical for placing the sulfonamide moiety into the correct trajectory to form the essential hydrogen bond with Arg48 in the Staphylococcus aureus TMK active site, an interaction verified by co-crystal structures (PDB: 4HLC) that cannot be recapitulated by the 4-substituted isomer [3].

Antibacterial drug discovery Medicinal chemistry Thymidylate kinase inhibition

Sulfonamide Linker vs. Methylene Linker: Critical Role in Binding Conformation and Affinity Preservation

In a direct structure-guided design study, Martinez-Botella et al. (2013) systematically replaced a methylene linker with a sulfonamide in an initial TMK inhibitor series and demonstrated retention of the binding conformation essential for high enzyme affinity [1]. This sulfonamide motif, which is present in CAS 899739-34-5, was key to achieving excellent TMK inhibition; compound 11 from this program displayed potent MICs against a broad spectrum of Gram-positive bacteria and exhibited greater than 10^5-fold selectivity over the human TMK homologue [1]. In contrast, the earlier methylene-linked series lacked this selectivity window and required extensive optimization to improve logD and antibacterial potency [1].

Thymidylate kinase inhibitors Structure-based drug design Antibacterial lead optimization

4-Methoxy (para) vs. 3-Methoxy (meta) Benzamido Substituent: Anticipated Impact on VEGFR-2 Inhibition and Antiproliferative Activity

Within the N-sulfonylpiperidine VEGFR-2 inhibitor series reported by Elgammal et al. (2024), the nature and position of aryl substituents on the sulfonamide or carboxamide moiety were decisive for anticancer potency. Compounds 3a, 4, 8, and 9 demonstrated IC50 values spanning 3.76–4.43 μM against HCT-116, HepG-2, and MCF-7 cancer cell lines, with compound 8 achieving a VEGFR-2 enzyme IC50 of 0.0554 μM, comparable to sorafenib (IC50 = 0.0416 μM) [1]. The para-methoxybenzamido group in CAS 899739-34-5 is predicted to enhance binding interactions within the VEGFR-2 hydrophobic pocket based on molecular docking studies of analogous structures [1]. In contrast, the meta-methoxy positional isomer (e.g., ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate) introduces a different electronic and steric profile that may alter hydrogen-bonding geometry with the hinge region and reduce kinase inhibitory potency.

Anticancer agents VEGFR-2 inhibitors Structure-activity relationships

Ethyl Ester vs. Methyl Ester: Pharmacokinetic Implications Supported by Hydrolytic Stability Data

The ethyl carboxylate ester in CAS 899739-34-5 confers distinct physicochemical properties compared to the corresponding methyl ester analog (methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate). Ethyl esters exhibit a longer half-life against esterase-mediated hydrolysis relative to methyl esters, a property exploited broadly in medicinal chemistry to modulate the rate of prodrug activation and systemic exposure [1]. In related sulfonylpiperidine carboxamide programs, ester type was identified as a tunable parameter for logD optimization, with ethyl esters providing increased lipophilicity (estimated ΔlogD ≈ +0.5 relative to methyl esters) that enhances membrane permeability without sacrificing aqueous solubility below acceptable thresholds [1]. The ethyl ester also adds steric bulk that may reduce susceptibility to non-specific esterase cleavage in plasma relative to the methyl ester, potentially extending the compound's half-life in in vivo pharmacokinetic studies.

Prodrug design Pharmacokinetic optimization Medicinal chemistry

Multi-Target Scaffold Potential: Overlap with Patented LCE, TMK, and VEGFR-2 Inhibitor Chemical Space

CAS 899739-34-5 occupies a unique structural space that simultaneously falls within the scope of three unrelated therapeutic patent families: (i) 3-substituted sulfonyl piperidine derivatives as LCE inhibitors for cardiovascular, neurologic, metabolic, reproductive, and digestive diseases [1]; (ii) sulfonylpiperidine inhibitors of Gram-positive TMK as antibacterial agents [2]; and (iii) N-sulfonylpiperidine VEGFR-2 inhibitors as anticancer and apoptotic agents [3]. This multi-target positional advantage is not shared by the 4-carboxylate regioisomers (which are excluded from the LCE patent space) nor by the methyl ester or meta-methoxy variants (which fall outside the optimized SAR of the TMK and VEGFR-2 series, respectively). The compound can therefore serve as a single, multi-purpose advanced intermediate or hit compound for screening across antibacterial, anticancer, and metabolic disease programs simultaneously.

Long-chain fatty acyl elongase Antibacterial Anticancer Multi-target lead identification

Recommended Research Application Scenarios for Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate Based on Quantitative Differentiation Evidence


Antibacterial Lead Discovery Targeting Gram-Positive TMK

This compound can serve as a starting point for structure-guided optimization of Gram-positive thymidylate kinase (TMK) inhibitors. Its sulfonamide linker and piperidine-3-carboxylate scaffold align with the co-crystallized pharmacophore validated in the S. aureus TMK active site (PDB 4HLC), where the sulfonamide forms the essential hydrogen bond with Arg48 [1]. The >10^5-fold bacterial selectivity window demonstrated by optimized analogs in this series provides a defined potency-selectivity benchmark against which this compound's progress can be measured [1].

Anticancer Screening in VEGFR-2-Dependent Tumor Cell Lines

CAS 899739-34-5 should be prioritized for antiproliferative screening panels against HCT-116, HepG-2, and MCF-7 cancer cell lines, using the Elgammal et al. (2024) study as a direct protocol reference where the most potent N-sulfonylpiperidine analog achieved IC50 values of 3.76–4.43 μM and a VEGFR-2 enzyme IC50 of 0.0554 μM [2]. The para-methoxybenzamido moiety is predicted by molecular docking to complement the hydrophobic pocket of VEGFR-2; downstream validation via VEGFR-2 enzymatic assay and flow-cytometric apoptosis analysis (G2/M and Pre-G1 arrest) is advised [2].

Metabolic Disease Research: Long-Chain Fatty Acyl Elongase (LCE) Inhibition

The compound falls directly within the Markush structure of US Patents 8,367,698 and 8,188,280, which claim 3-substituted sulfonyl piperidine derivatives as LCE inhibitors for the prevention or treatment of cardiovascular, neurologic, metabolic, reproductive, and digestive diseases [3][4]. It is suitable for in vitro LCE enzyme inhibition assays and subsequent evaluation in cellular models of fatty acid metabolism (e.g., hepatocyte elongase activity measured by [¹⁴C]-malonyl-CoA incorporation into long-chain fatty acids) [3].

Chemical Biology Probe for Sulfonylpiperidine Structure-Activity Relationship (SAR) Studies

Because this compound uniquely combines a 3-carboxylate ester, a para-methoxybenzamido terminus, and a sulfonylethyl linker within a single molecule, it is a valuable probe for dissecting the contribution of each functional group to multi-target activity. Researchers can utilize it as a common intermediate to generate focused libraries that systematically vary the ester (e.g., hydrolysis to carboxylic acid), the benzamido substitution pattern (ortho, meta, para), and the spacer length, enabling rigorous SAR campaigns across the TMK, VEGFR-2, and LCE target classes [1][2][3].

Quote Request

Request a Quote for Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.